

Adamantan-1-ylmethyl-methyl-amine molecular structure and IUPAC name

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Compound of Interest

Compound Name: Adamantan-1-ylmethyl-methyl-amine

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An In-depth Technical Guide on Adamantan-1-ylmethyl-methyl-amine

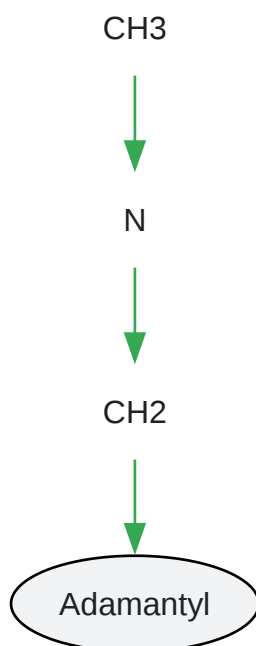
This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of **Adamantan-1-ylmethyl-methyl-amine**, a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. The information is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and IUPAC Name

Adamantan-1-ylmethyl-methyl-amine is a derivative of adamantane, a bulky, lipophilic, polycyclic alkane. The presence of the adamantane cage is a key feature in many therapeutic agents due to its ability to influence pharmacokinetic and pharmacodynamic properties.^[1]

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(1-adamantyl)-N-methylmethanamine.^[2] It is also referred to as 1-((3r,5r,7r)-adamantan-1-yl)-n-methylmethanamine.

Below is a two-dimensional diagram representing the molecular structure of **Adamantan-1-ylmethyl-methyl-amine**.



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Caption: Molecular structure of **Adamantan-1-ylmethyl-methyl-amine**.

Physicochemical and Biological Properties

While extensive experimental data for this specific compound is not readily available in the cited literature, computed properties and data from commercial suppliers provide valuable insights.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₁ N	[2]
Molecular Weight	179.30 g/mol	[2]
CAS Number	153461-22-4	
IUPAC Name	1-(1-adamantyl)-N-methylmethanamine	[2]
SMILES	CNCC12CC3CC(C1)CC(C3)C2	[2]
XLogP3-AA (Computed)	2.7	[2]
Topological Polar Surface Area (Computed)	12 Å ²	[2]
Purity	≥95%	[3]
Physical Form	Solid	[3]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Adamantan-1-ylmethyl-methyl-amine** was not found in the reviewed literature. However, based on the synthesis of structurally similar adamantane derivatives, a plausible synthetic route would involve the reductive amination of 1-adamantanecarboxaldehyde with methylamine.

General Synthetic Approach (Hypothetical):

- **Reaction Setup:** 1-adamantanecarboxaldehyde and an excess of methylamine (often as a solution in a suitable solvent like methanol or THF) are combined in a reaction vessel.
- **Imine Formation:** The aldehyde and amine react to form the corresponding imine intermediate. This reaction is typically carried out at room temperature or with gentle heating.
- **Reduction:** A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added to the reaction mixture to reduce the imine to the secondary amine, **Adamantan-1-ylmethyl-methyl-amine**.

- **Work-up and Purification:** The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, typically by column chromatography or distillation, to yield the final compound.

This general methodology is a common and effective way to synthesize secondary amines and is adaptable for the preparation of the target molecule.

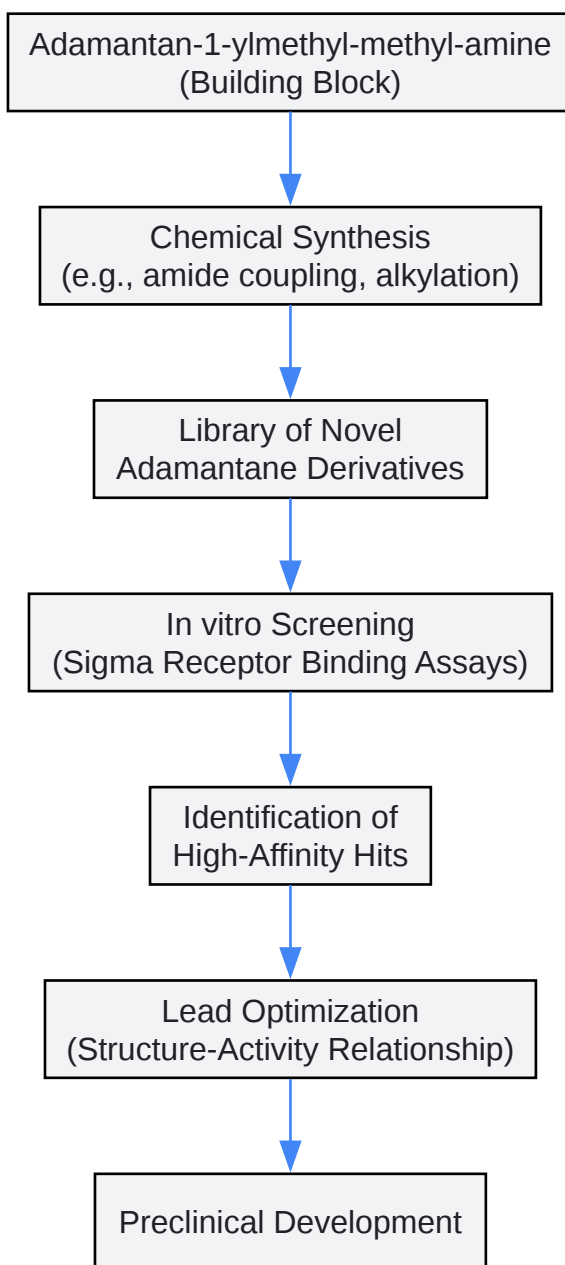
Applications in Drug Discovery and Development

Adamantan-1-ylmethyl-methyl-amine serves as a valuable building block in medicinal chemistry, particularly for the development of therapeutics targeting the central nervous system (CNS) and for antiviral applications.^[1]

Sigma Receptor Ligands

This compound is utilized as an intermediate in the design of ligands for sigma receptors (σ R), which are implicated in a variety of neurological and psychiatric conditions, including neuropathic pain, depression, and neurodegenerative diseases.^{[1][4]} The bulky adamantane group can enhance the binding affinity of ligands to their targets and improve their metabolic stability.^[1] For example, incorporating the adamantane moiety into certain molecular scaffolds has been shown to result in low nanomolar affinity for the σ 1 receptor subtype.^[1]

The following diagram illustrates a generalized workflow for the use of **Adamantan-1-ylmethyl-methyl-amine** in the discovery of novel sigma receptor ligands.



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